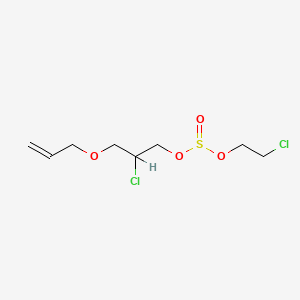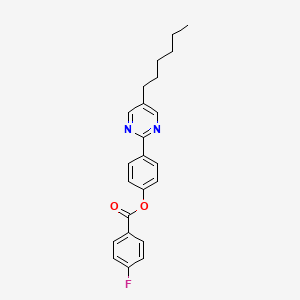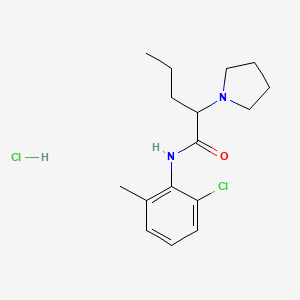
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is a complex organic compound with the molecular formula C17H13BrClNO2. This compound is notable for its unique structure, which includes a brominated phenyl group, a chlorinated indolizine moiety, and a methanone linkage. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Methanone Formation: The coupling of the brominated, hydroxylated phenyl ring with the chlorinated indolizine ring via a methanone linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-methylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-propylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-butylindolizin-3-yl)methanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
77833-00-2 |
|---|---|
Formule moléculaire |
C17H13BrClNO2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(3-bromo-4-hydroxyphenyl)-(1-chloro-2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
Clé InChI |
HIXHJMWITGMFGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC(=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


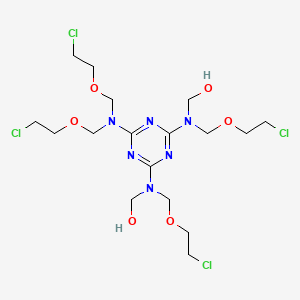
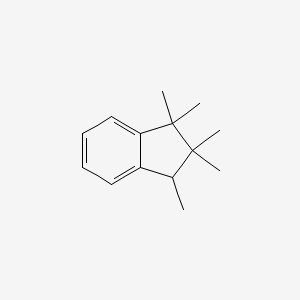


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)


